4-Chloro-4'-ethoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

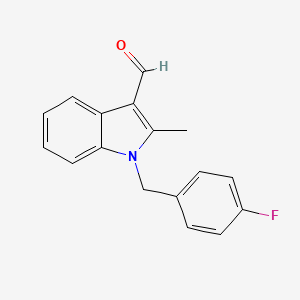

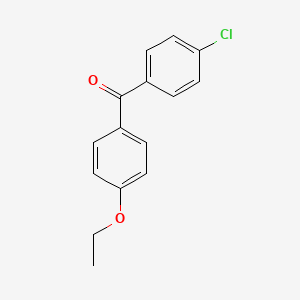

4-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is (4-chlorophenyl)- (4-ethoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Chloro-4’-ethoxybenzophenone has been reported in a study .

Molecular Structure Analysis

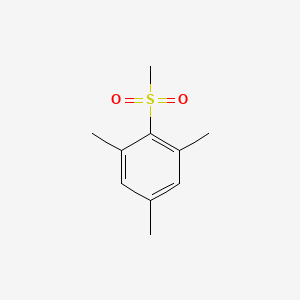

The molecular structure of 4-Chloro-4’-ethoxybenzophenone includes a chlorine atom and an ethoxy group attached to different phenyl rings of a benzophenone . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12 (6-10-14)15 (17)11-3-7-13 (16)8-4-11/h3-10H,2H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-4’-ethoxybenzophenone are not detailed in the available literature, a study has reported the investigation of excited state transitions of a similar compound, 4-chloro-4’-propylbenzophenone .

Physical And Chemical Properties Analysis

4-Chloro-4’-ethoxybenzophenone has several computed properties. It has a molecular weight of 260.71 g/mol, an XLogP3-AA value of 4.2, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 260.0604073 g/mol .

Scientific Research Applications

Polymer Synthesis and Characterization

The synthesis and characterization of polymers involving 4-Chloro-4'-ethoxybenzophenone derivatives have been a significant area of research. For instance, the polycondensation of 2-hydroxy-4-ethoxybenzophenone with 1,3-butane diol, facilitated by polyphosphoric acid, led to the creation of specific resins. These resins were subsequently utilized to develop polymer-metal complexes with lanthanides (Ln III), which were characterized by a variety of analytical techniques and tested for their catalytic and antimicrobial properties. The synthesized polymer-metal complexes demonstrated significant efficiency as catalysts and antimicrobial agents, suggesting potential applications in various fields such as organic synthesis and biomedicine (Patel, Kapadia, & Joshi, 2009).

Phototransformation Studies

Phototransformation studies have also been conducted on similar compounds, which could provide insights into the behavior of 4-Chloro-4'-ethoxybenzophenone under light exposure. For example, the phototransformation of 4-chloro-2-methylphenol in water, particularly in the presence of humic substances, was studied to understand its degradation pathways and products under different lighting conditions. Such research helps in understanding the environmental fate of chlorinated organic compounds and their potential transformations into more or less harmful substances (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Environmental Impact and Degradation

Research on the stability and degradation of UV filters in chlorinated water has implications for understanding the environmental impact of 4-Chloro-4'-ethoxybenzophenone. Studies on compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) in chlorinated water revealed significant degradation and the formation of halogenated by-products. Such investigations highlight the potential environmental and health risks associated with the use of UV filters and their by-products in aquatic environments, which could extend to compounds like 4-Chloro-4'-ethoxybenzophenone (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).

properties

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-ethoxybenzophenone | |

CAS RN |

71783-49-8 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.